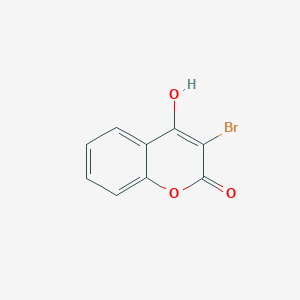![molecular formula C10H16BrCl2N3 B1524972 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 1311315-57-7](/img/structure/B1524972.png)
1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C9H14BrCl2N3 and a molecular weight of 315.04 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride” is 1S/C10H14BrN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H .
Physical And Chemical Properties Analysis
“1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride” is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and evaluation of novel derivatives involving piperazine structures, such as 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride, have shown potential antimicrobial activities. Compounds synthesized by incorporating the piperazine moiety have been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties. This includes compounds synthesized by treating 6-bromo-2-iodoquinazoline with piperazine, further treated with various substituted arylisocyanates and arylisothiocyanates to obtain novel compounds. The compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains, and antifungal activity against different fungal strains. Some of the synthesized compounds exhibited potential antimicrobial activity, highlighting the significance of such structural modifications in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Antihypertensive and Antidiabetic Activity
Piperazine derivatives, including those related to "1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride," have been investigated for their potential antihypertensive and antidiabetic effects. For example, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were synthesized and screened for antihypertensive activity. One such compound showed promising results, suggesting potential ganglionic blocking activity and demonstrating antihypertensive effects in animal models. Moreover, piperazine derivatives have been identified as new antidiabetic compounds, with studies indicating their potential to significantly improve glucose tolerance without causing side effects or hypoglycemic effects. These findings point to the therapeutic potential of such compounds in managing hypertension and diabetes (Meyer, Tomcufcik, Chan, & Haug, 1989); (Le Bihan, Rondu, Pelé-Tounian, et al., 1999).
Novel Biofilm and MurB Inhibitors
Research into the synthesis of novel piperazine-linked compounds has led to the discovery of potent bacterial biofilm and MurB inhibitors. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds demonstrated strong inhibitory activities against different bacterial strains, including MRSA and VRE. Additionally, they showed more effective biofilm inhibition activities compared to standard antibiotics like Ciprofloxacin and were found to be excellent inhibitors of the MurB enzyme. This highlights the potential of such compounds in combating bacterial infections, particularly those resistant to conventional antibiotics (Mekky & Sanad, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAHNDGTLZGBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)
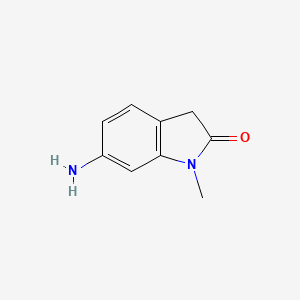
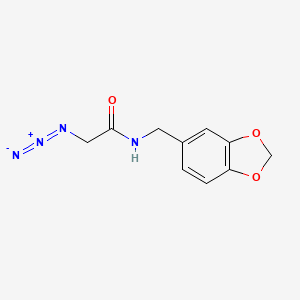
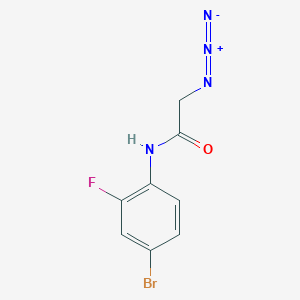
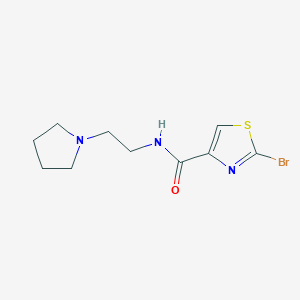
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)
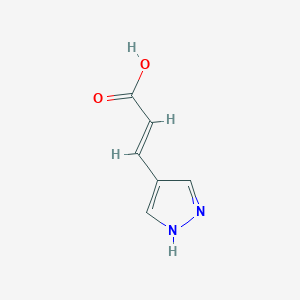
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
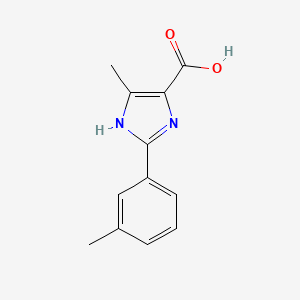
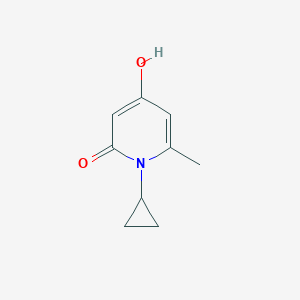
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)

